molecular formula C11H7BrO2 B1279877 6-bromonaphthalene-1-carboxylic Acid CAS No. 51934-38-4

6-bromonaphthalene-1-carboxylic Acid

Cat. No.: B1279877
CAS No.: 51934-38-4
M. Wt: 251.08 g/mol
InChI Key: FGUOFYYCGXFXOY-UHFFFAOYSA-N
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Description

6-Bromonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a carboxylic acid group is attached at the 1st position. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromonaphthalene-1-carboxylic acid can be synthesized through several methods. One common method involves the bromination of naphthalene followed by carboxylation. The process typically starts with the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 6-bromonaphthalene is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 6-Bromonaphthalene-1-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which imparts distinct chemical and physical properties. This unique structure allows for specific reactivity patterns and applications that are not possible with other similar compounds .

Properties

IUPAC Name

6-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUOFYYCGXFXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468901
Record name 6-bromonaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51934-38-4
Record name 6-Bromo-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51934-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromonaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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